2-methoxy-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy and methyl groups The compound also includes an indoline moiety, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological activities influenced by the compound .
Result of Action
Given that indole derivatives are known to have a variety of biological activities, it can be inferred that this compound may have multiple molecular and cellular effects .
Action Environment
Like all chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which share a similar structure, have diverse biological activities . They can interact with multiple receptors and are involved in a variety of biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is possible that there may be threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
It is possible that it may affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Indoline Moiety: The indoline structure can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring system.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indoline derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Methoxy and Methyl Substitution: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions, where methoxy and methyl groups are added to the benzene ring using appropriate reagents like methanol and methyl iodide under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control would be crucial to maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, where the nitrogen atom can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially reducing it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric and sulfuric acids.
Major Products
Oxidation: N-oxides of the indoline moiety.
Reduction: Amines derived from the sulfonamide group.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The sulfonamide group is known to interact with enzyme active sites, making these compounds valuable in the development of new pharmaceuticals.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential anti-inflammatory and anticancer properties. The indoline moiety is a common feature in many bioactive molecules, contributing to the compound’s pharmacological activity.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups that allow for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylbenzenesulfonamide: Lacks the indoline moiety, making it less complex and potentially less bioactive.
N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Similar structure but without the methoxy and methyl substitutions on the benzene ring.
5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
Uniqueness
The uniqueness of 2-methoxy-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide lies in its combination of functional groups and the indoline moiety. This combination provides a versatile scaffold for further chemical modifications and enhances its potential biological activity compared to simpler analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11-4-7-15(23-3)16(8-11)24(21,22)18-13-5-6-14-12(9-13)10-17(20)19(14)2/h4-9,18H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWYGVCTOSJBOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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